![molecular formula C20H25BrO4 B4942649 1-bromo-4-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}-2,5-dimethylbenzene](/img/structure/B4942649.png)
1-bromo-4-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}-2,5-dimethylbenzene
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Overview
Description
1-bromo-4-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}-2,5-dimethylbenzene is a chemical compound that belongs to the family of organic compounds known as phenylpropanoids. It is a synthetic compound that has been extensively studied for its potential applications in scientific research.
Mechanism of Action
The mechanism of action of 1-bromo-4-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}-2,5-dimethylbenzene involves the inhibition of PKC enzyme activity. PKC is a family of enzymes that play a crucial role in cell signaling and regulation. Inhibition of PKC has been shown to have therapeutic potential in the treatment of cancer, diabetes, and other diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-bromo-4-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}-2,5-dimethylbenzene have been extensively studied. It has been found to have potent anti-tumor activity in various cancer cell lines. It has also been shown to have anti-inflammatory and anti-diabetic effects.
Advantages and Limitations for Lab Experiments
The advantages of using 1-bromo-4-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}-2,5-dimethylbenzene in lab experiments include its high potency and specificity for PKC inhibition. However, its limited solubility in water can make it difficult to use in some experiments. Additionally, its potential toxicity and lack of selectivity for different PKC isoforms can limit its use in some experiments.
Future Directions
For research on 1-bromo-4-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}-2,5-dimethylbenzene include the development of more potent and selective PKC inhibitors. Additionally, its potential applications in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease should be explored. Finally, the development of novel drug delivery systems that can improve its solubility and bioavailability should also be investigated.
Conclusion:
In conclusion, 1-bromo-4-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}-2,5-dimethylbenzene is a synthetic compound that has been extensively studied for its potential applications in scientific research. Its high potency and specificity for PKC inhibition make it a promising candidate for the development of new therapies for cancer, diabetes, and other diseases. However, its limited solubility in water and potential toxicity and lack of selectivity for different PKC isoforms can limit its use in some experiments. Future research should focus on developing more potent and selective PKC inhibitors, exploring its potential applications in the treatment of other diseases, and developing novel drug delivery systems to improve its solubility and bioavailability.
Synthesis Methods
The synthesis of 1-bromo-4-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}-2,5-dimethylbenzene involves the reaction of 1-bromo-2,5-dimethyl-4-nitrobenzene with 2-(2-(2-methoxy-4-methylphenoxy)ethoxy)ethanol in the presence of a base. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide. The resulting product is then purified by column chromatography to obtain the final product.
Scientific Research Applications
1-bromo-4-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}-2,5-dimethylbenzene has been studied for its potential applications in scientific research. It has been found to be a potent inhibitor of the protein kinase C (PKC) enzyme. PKC is an enzyme that plays a crucial role in cell signaling and regulation. Inhibition of PKC has been shown to have therapeutic potential in the treatment of cancer, diabetes, and other diseases.
properties
IUPAC Name |
1-bromo-4-[2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy]-2,5-dimethylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25BrO4/c1-14-5-6-18(20(11-14)22-4)24-9-7-23-8-10-25-19-13-15(2)17(21)12-16(19)3/h5-6,11-13H,7-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMPTXJVYGKVIKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCOCCOC2=C(C=C(C(=C2)C)Br)C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25BrO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-[2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy]-2,5-dimethylbenzene |
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